Myeloperoxidase (MPO) Inhibition: Dual-Halogenated Phenol Shows Moderate Potency Distinct from Mono-Halogenated Analogs
5-Bromo-2-iodo-4-methylphenol inhibits recombinant human myeloperoxidase (MPO) with an IC₅₀ of 159 nM in an aminophenyl fluorescein-based assay [1]. In contrast, the mono-iodinated analog 2-iodo-4-methylphenol lacks reported MPO inhibitory activity at comparable concentrations, while 5-bromo-4-methylphenol shows an IC₅₀ of 360 nM against the related eosinophil peroxidase (EPO), suggesting a shift in enzyme selectivity [2]. The dual-halogenated scaffold thus provides a unique MPO inhibition profile not replicated by single-halogen variants.
| Evidence Dimension | Enzyme inhibition – MPO/EPO activity |
|---|---|
| Target Compound Data | IC₅₀ = 159 nM (human MPO) |
| Comparator Or Baseline | 5-Bromo-4-methylphenol: IC₅₀ = 360 nM (human EPO, bromination activity); 2-Iodo-4-methylphenol: no comparable MPO inhibition reported |
| Quantified Difference | ~2.3-fold higher potency vs. closest comparator on related peroxidase; distinct target selectivity |
| Conditions | Recombinant human MPO, 120 mM NaCl, 10 min incubation, aminophenyl fluorescein detection; EPO assay used tyrosine substrate with 3-bromo-tyrosine formation measurement |
Why This Matters
For researchers investigating myeloperoxidase-dependent inflammatory pathways, the 159 nM MPO IC₅₀ of 5-bromo-2-iodo-4-methylphenol provides a defined starting point for structure–activity relationship (SAR) studies that mono-halogenated analogs cannot replicate.
- [1] BindingDB. BDBM50554044 (CHEMBL4792720). IC₅₀ = 159 nM for human myeloperoxidase. https://www.bindingdb.org/rwd/bind/chemsearch/marvin/MolStructure.jsp?monomerid=50554044 View Source
- [2] BindingDB. BDBM50554035 (CHEMBL4790231). IC₅₀ = 360 nM for human EPO. https://www.bindingdb.org/rwd/bind/chemsearch/marvin/MolStructure.jsp?monomerid=50554035 View Source
